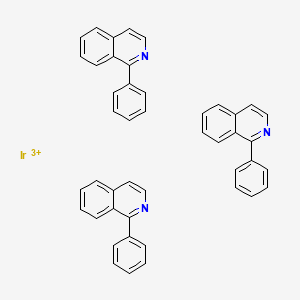
Ir(piq)3
Overview
Description
Ir(piq)3 is a useful research compound. Its molecular formula is C45H33IrN3+3 and its molecular weight is 808.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(piq)3 typically involves the reaction of iridium chloride (IrCl3) with 1-phenylisoquinoline in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in a high-boiling solvent like 2-methoxyethanol under reflux conditions. The resulting product is then purified through recrystallization or sublimation to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ir(piq)3 undergoes various types of reactions, including:
Oxidation: : this compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: : Reduction reactions can lead to the formation of iridium(I) complexes.
Substitution: : Ligand substitution reactions can occur, where one or more 1-phenylisoquinoline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: : Various ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Higher oxidation state iridium complexes.
Reduction: : Iridium(I) complexes.
Substitution: : Iridium complexes with different ligands.
Scientific Research Applications
Ir(piq)3 is extensively used in scientific research due to its unique photophysical properties. Its applications include:
Chemistry: : Used as a catalyst in various organic reactions.
Biology: : Employed in studies involving photoactivated processes.
Medicine: : Investigated for its potential use in photodynamic therapy.
Industry: : Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which Ir(piq)3 exerts its effects involves the absorption of light, leading to the formation of an excited state. This excited state can then participate in various photochemical processes, such as energy transfer and electron transfer. The molecular targets and pathways involved depend on the specific application, but generally, this compound interacts with organic molecules and other components in the system to achieve the desired outcome.
Comparison with Similar Compounds
Ir(piq)3 is often compared with other iridium complexes, such as Ir(piq)2(acac) and Ir(ppy)3. While these compounds share similarities in their photophysical properties, this compound is unique in its deep red emission and high stability. This makes it particularly suitable for applications requiring long-lasting and efficient red phosphorescence.
List of Similar Compounds
Ir(piq)2(acac): : Bis(1-phenylisoquinoline) (acetylacetonate)iridium(III).
Ir(ppy)3: : Tris(2-phenylpyridine)iridium(III).
Ir(piq-F)3: : Tris(1-phenylisoquinoline)iridium(III) fluoride.
FIrppy: : Bis[2-(4,6-difluorophenyl)pyridinato-N,C2']iridium(III).
Ir(dbfimi): : Bis[2-(2,4-difluorophenyl)benzimidazolato-N,C2']iridium(III).
Properties
IUPAC Name |
iridium(3+);1-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDKFWRVDHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33IrN3+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide](/img/structure/B7856075.png)
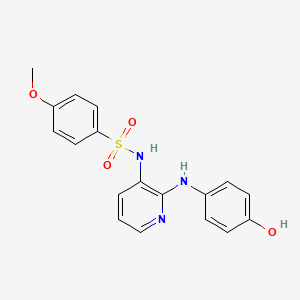
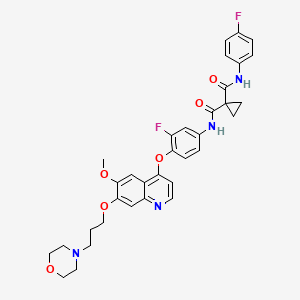
![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide](/img/structure/B7856095.png)
![N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide](/img/structure/B7856102.png)
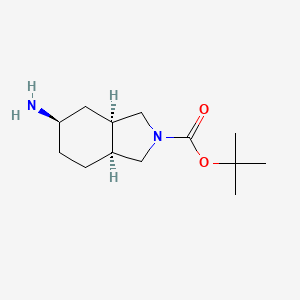
![(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B7856115.png)
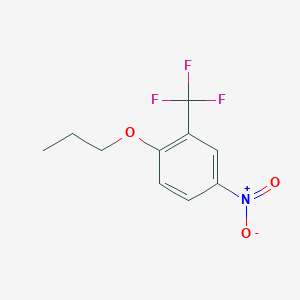
![6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B7856133.png)
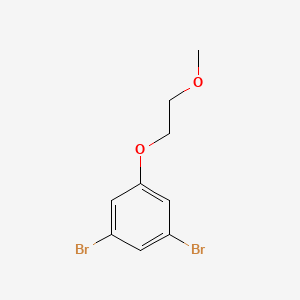
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7856147.png)
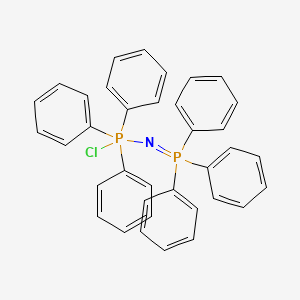
![8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester](/img/structure/B7856159.png)
![(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7856160.png)
